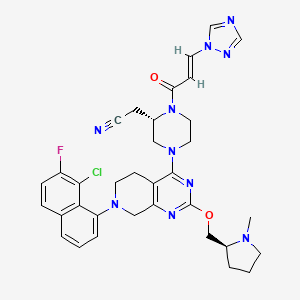

KRAS G12C inhibitor 40

Description

Properties

Molecular Formula |

C34H36ClFN10O2 |

|---|---|

Molecular Weight |

671.2 g/mol |

IUPAC Name |

2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1,2,4-triazol-1-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C34H36ClFN10O2/c1-42-13-3-5-25(42)20-48-34-40-28-19-43(29-6-2-4-23-7-8-27(36)32(35)31(23)29)14-10-26(28)33(41-34)44-16-17-46(24(18-44)9-12-37)30(47)11-15-45-22-38-21-39-45/h2,4,6-8,11,15,21-22,24-25H,3,5,9-10,13-14,16-20H2,1H3/b15-11+/t24-,25-/m0/s1 |

InChI Key |

BLVBQVLTXVPOLH-LPMFOMBZSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C=C/N7C=NC=N7 |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=CN7C=NC=N7 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of KRAS G12C Inhibitor 40: A Covalent Approach to a Challenging Target

Introduction: The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The discovery of a switch-II pocket in the GDP-bound state of KRAS G12C, however, has enabled the development of covalent inhibitors that specifically target the mutant cysteine residue. This technical guide details the discovery and synthesis of a potent KRAS G12C inhibitor, designated as compound 40, which has been identified in patent literature.

Discovery and Mechanism of Action

KRAS G12C inhibitor 40 is a potent and specific inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant protein. This irreversible binding locks the protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling that drives tumor growth.[1][2] The discovery of this class of inhibitors was a significant breakthrough, moving from initial fragment screening and tethering approaches to structure-based design and optimization of compounds with improved potency and drug-like properties.

Some iterations of KRAS G12C inhibitors, also referred to as "compound 40" in scientific literature, have been developed as proteolysis-targeting chimeras (PROTACs). These molecules incorporate a ligand for an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL), which leads to the targeted degradation of the KRAS G12C protein.

Signaling Pathway

The KRAS protein is a key component of the MAPK/ERK signaling pathway. In its active, GTP-bound state, KRAS recruits and activates RAF kinases, which in turn activate MEK and then ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate cell proliferation, differentiation, and survival. The G12C mutation impairs the GTPase activity of KRAS, leading to its constitutive activation and sustained downstream signaling. This compound, by locking KRAS in its inactive state, effectively blocks this signaling cascade.

Synthesis of this compound

The chemical synthesis of this compound, as detailed in patent WO2021129824A1, involves a multi-step process.[1][2] The core structure is typically a heterocyclic scaffold, which is functionalized with a reactive group (e.g., an acrylamide) that forms the covalent bond with the cysteine residue of KRAS G12C.

General Synthetic Workflow

The synthesis generally proceeds through the construction of a key heterocyclic intermediate, followed by the coupling of various side chains to achieve the final compound.

Quantitative Data

The biological activity of KRAS G12C inhibitors is typically characterized by various in vitro and in vivo assays. The data presented below is a representative summary based on similar compounds described in the literature, as specific data for "inhibitor 40" from the patent is not publicly available in peer-reviewed journals. For PROTAC versions, degradation concentration (DC50) is also a key parameter.

| Parameter | Description | Typical Value Range |

| IC50 (Biochemical) | Concentration of the inhibitor required to inhibit 50% of KRAS G12C activity in a biochemical assay (e.g., nucleotide exchange assay). | 1 - 100 nM |

| IC50 (Cellular) | Concentration of the inhibitor required to inhibit 50% of a cellular process (e.g., p-ERK levels or cell proliferation) in KRAS G12C mutant cell lines. | 10 - 500 nM |

| DC50 (Cellular) | Concentration of the PROTAC required to degrade 50% of the target protein in cells. | 100 - 1000 nM |

| Selectivity | Ratio of IC50 for KRAS G12C versus wild-type KRAS or other kinases. | >100-fold |

| In vivo Efficacy | Tumor growth inhibition in xenograft models with KRAS G12C mutant tumors. | Significant tumor regression |

Experimental Protocols

Biochemical Assay: Nucleotide Exchange Assay

This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP in the KRAS G12C protein.

-

Reagents: Recombinant KRAS G12C protein, mant-GTP (a fluorescent GTP analog), GDP, SOS1 (a guanine nucleotide exchange factor), and the test inhibitor.

-

Procedure: a. KRAS G12C is pre-incubated with GDP. b. The test inhibitor at various concentrations is added to the KRAS G12C-GDP complex and incubated to allow for covalent bond formation. c. The nucleotide exchange reaction is initiated by the addition of SOS1 and mant-GTP. d. The fluorescence of mant-GTP increases upon binding to KRAS. This increase is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial rate of fluorescence increase is calculated for each inhibitor concentration. The IC50 value is determined by plotting the rate of reaction against the inhibitor concentration.

Cellular Assay: p-ERK Inhibition Assay (Western Blot)

This assay assesses the inhibitor's ability to block downstream signaling from KRAS G12C in cancer cells.

-

Cell Line: A human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358).

-

Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the inhibitor for a specified period (e.g., 2-24 hours). c. Following treatment, the cells are lysed, and the protein concentration of the lysates is determined. d. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. e. The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). f. The membrane is then incubated with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Data Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated for each treatment condition. The IC50 value is determined by plotting the p-ERK/total ERK ratio against the inhibitor concentration.

Cellular Assay: Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of KRAS G12C-dependent cancer cells.

-

Cell Line: KRAS G12C mutant cancer cell line.

-

Procedure: a. Cells are seeded in 96-well plates. b. After 24 hours, the cells are treated with a range of inhibitor concentrations. c. The cells are incubated for a period of 3-5 days. d. Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

Conclusion

The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a paradigm shift in the treatment of KRAS-driven cancers. This compound, as identified in the patent literature, is a testament to the progress made in this field. The detailed understanding of its synthesis and biological activity, as outlined in this guide, provides a valuable resource for researchers and drug development professionals working on the next generation of KRAS inhibitors. Further development and optimization of such compounds hold the promise of providing more effective and durable treatments for patients with KRAS G12C-mutant tumors.

References

Initial Characterization of a Covalent KRAS G12C Inhibitor: A Technical Overview

Disclaimer: A specific KRAS G12C inhibitor designated as "inhibitor 40" was not explicitly identified in the provided search results. This technical guide therefore presents a comprehensive overview of the initial characterization of a representative and well-documented covalent KRAS G12C inhibitor, MRTX849 (Adagrasib), as a case study. The data and methodologies described herein are synthesized from publicly available preclinical research and serve as a template for understanding the evaluation of this class of targeted therapies.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1][2][3] The glycine-to-cysteine substitution at codon 12 (G12C) is a common mutation, particularly in non-small cell lung cancer (NSCLC).[1][4] The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state.[3][5][6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active state and constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK).[5][7]

Covalent KRAS G12C inhibitors represent a breakthrough in targeting this previously "undruggable" oncoprotein. These small molecules specifically and irreversibly bind to the mutant cysteine-12 residue, locking KRAS G12C in its inactive GDP-bound state.[3][8] This prevents downstream signaling and leads to tumor growth inhibition. This guide details the typical preclinical characterization of such an inhibitor, using MRTX849 as a prime example.

Biochemical and Cellular Characterization

The initial characterization of a KRAS G12C inhibitor involves a series of in vitro experiments to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Data Presentation

Table 1: Biochemical Potency of a Representative KRAS G12C Inhibitor

| Parameter | Value | Description |

| Binding Affinity (KD) | 97 nM | Dissociation constant for binding to KRAS G12C protein.[9] |

| Covalent Modification | Confirmed | Irreversibly binds to the cysteine-12 of KRAS G12C.[8] |

Table 2: Cellular Activity of a Representative KRAS G12C Inhibitor in KRAS G12C-Mutant Cell Lines

| Cell Line | IC50 (Antiproliferative Activity) | Downstream Signaling Inhibition |

| NCI-H358 (NSCLC) | 460 nM | Inhibition of p-ERK.[4][9] |

| NCI-H23 (NSCLC) | 870 nM | Inhibition of p-ERK.[9] |

| MIA PaCa-2 (Pancreatic) | Submicromolar | Inhibition of p-ERK and cellular viability.[8] |

In Vivo Efficacy

Preclinical in vivo studies are crucial to evaluate the anti-tumor activity and tolerability of the inhibitor in a living organism.

Data Presentation

Table 3: In Vivo Efficacy of a Representative KRAS G12C Inhibitor in Xenograft Models

| Model | Dosing | Tumor Growth Inhibition (TGI) | Observations |

| NCI-H358 Xenograft | 40 mg/kg | 47% | Well-tolerated with no significant weight loss.[9] |

| H358 Xenograft | 10, 30, 100 mg/kg (single dose) | Dose-dependent KRAS modification.[10] | Statistically significant KRASG12C modification versus vehicle control.[10] |

| Multiple Patient-Derived Xenograft (PDX) Models | Not Specified | Pronounced tumor regression in 17 of 26 models (65%).[10] | Efficacy observed across various tumor types.[10] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results.

Biochemical Assays

-

Surface Plasmon Resonance (SPR) for Binding Kinetics: The binding affinity and kinetics of the inhibitor to purified KRAS G12C protein are measured. This assay provides quantitative data on the association and dissociation rates of the compound.

-

Mass Spectrometry for Covalent Modification: To confirm the covalent binding, the inhibitor is incubated with the KRAS G12C protein. The protein is then analyzed by mass spectrometry to detect the mass shift corresponding to the adduction of the inhibitor to the cysteine-12 residue.

Cellular Assays

-

Cell Viability/Proliferation Assay: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo® to determine the IC50 value.

-

Western Blot for Phospho-ERK Inhibition: Cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cell lysates are then subjected to western blotting to measure the levels of phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.

-

Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies in the presence of the inhibitor. It provides insight into the cytostatic or cytotoxic effects of the compound.[9]

In Vivo Studies

-

Xenograft Mouse Models: Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or vehicle control. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.[9][10]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Following inhibitor administration, plasma samples are collected at different time points to determine the drug's concentration (PK). Tumor samples are also collected to measure the extent of KRAS G12C modification and inhibition of downstream signaling (PD) over time.[10]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: General experimental workflow for preclinical characterization.

Logical Relationship of Inhibitor Action

Caption: Logical flow of the inhibitor's anti-cancer effect.

Conclusion

The initial characterization of a covalent KRAS G12C inhibitor involves a systematic evaluation of its biochemical properties, cellular activity, and in vivo efficacy. The data presented for the representative inhibitor, MRTX849, demonstrates potent and selective inhibition of the KRAS G12C oncoprotein, leading to the suppression of downstream signaling and significant anti-tumor activity in preclinical models.[9][10] This comprehensive preclinical assessment is fundamental for the advancement of such targeted therapies into clinical development for the treatment of KRAS G12C-mutated cancers.

References

- 1. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Early Preclinical Data of Adagrasib (MRTX849), a KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutation. The information presented herein is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and targeted therapies. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes critical biological pathways and experimental workflows.

Core Mechanism of Action

Adagrasib is an investigational, orally available small molecule designed to irreversibly and selectively bind to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C).[1][2][3][4][5][6] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[1][5][6] By trapping KRAS G12C in this conformation, adagrasib inhibits downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for tumor cell proliferation and survival.[5] Preclinical data demonstrates that adagrasib has a long half-life of approximately 24 hours, extensive tissue distribution, and dose-dependent pharmacokinetics.[1][2][3][4]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of adagrasib in the context of the KRAS signaling pathway.

Caption: Adagrasib's mechanism of action in the KRAS signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of adagrasib.

Table 1: In Vitro Cellular Activity

| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (nM) | Reference |

| MIA PaCa-2 | Pancreatic | G12C | 2D Cell Viability | 5 | [7] |

| NCI-H358 | NSCLC | G12C | 2D Cell Viability | 14 | [7] |

| Various | Various | G12C | 2D Cell Viability | 10 - 973 | [8][9] |

| Various | Various | G12C | 3D Spheroid Viability | 0.2 - 1042 | [8][9] |

| NCI-H358 | NSCLC | G12C | KRAS-GTP Pulldown | ~5 | [3] |

NSCLC: Non-Small Cell Lung Cancer

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition/Regression | Survival Extension | Reference |

| H23-Luc | NSCLC (Brain Metastasis) | Adagrasib (100 mg/kg, BID) | Significant inhibition of brain tumor growth | Not statistically significant | [1] |

| LU65-Luc | NSCLC (Brain Metastasis) | Adagrasib (100 mg/kg, BID) | Significant inhibition of brain tumor growth | Statistically significant | [10] |

| LU99-Luc | NSCLC (Brain Metastasis) | Adagrasib (100 mg/kg, BID) | Tumor regression | Extended survival | [1][2] |

| SW1573 | NSCLC (Brain Metastasis) | Adagrasib + Abemaciclib | Significantly improved intracranial tumor control | Significantly improved survival | [11] |

| CT26G12C | Colorectal (Brain Metastasis) | Adagrasib (100 mg/kg, BID) | Controlled brain tumor growth | Extended animal survival | [11] |

| MIA PaCa-2 | Pancreatic | Adagrasib (30 & 100 mg/kg) | Complete response in some cohorts | Tumor-free survival through day 70 in some mice | [8] |

Table 3: Preclinical Pharmacokinetics

| Species | Dose | Parameter | Value | Reference |

| Mouse | 3 mg/kg IV | CL (mL/min/kg) | 19.9 | [12] |

| Rat | 3 mg/kg IV | CL (mL/min/kg) | 44.2 | [12] |

| Dog | 3 mg/kg IV | CL (mL/min/kg) | 29.6 | [12] |

| Mouse | 10 mg/kg PO | Oral Bioavailability (F) | 62.9% | [12] |

| Rat | 10 mg/kg PO | Oral Bioavailability (F) | 25.9% | [12] |

| Dog | 10 mg/kg PO | Oral Bioavailability (F) | 49.6% | [12] |

| CD-1 Mice | 100 mg/kg PO | Plasma Conc. (1h) | ~10,000 nmol/L | [1][10] |

| CD-1 Mice | 100 mg/kg PO | Plasma Conc. (8h) | ~4,000 nmol/L | [1][10] |

| CD-1 Mice | 100 mg/kg PO | Brain Conc. (1h) | ~1,500 ng/g | [1][10] |

| CD-1 Mice | 100 mg/kg PO | Brain Conc. (8h) | ~1,000 ng/g | [1][10] |

| CD-1 Mice | 100 mg/kg PO | CSF Conc. (1h) | ~20 nmol/L | [1][10] |

| CD-1 Mice | 100 mg/kg PO | CSF Conc. (8h) | ~10 nmol/L | [1][10] |

CL: Clearance; F: Bioavailability; PO: Oral; IV: Intravenous; Conc.: Concentration; CSF: Cerebrospinal Fluid

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of adagrasib in cancer cell lines harboring the KRAS G12C mutation.

Protocol:

-

Cell Culture: KRAS G12C mutant and non-KRAS G12C mutant cancer cell lines were maintained at 37°C in a humidified incubator with 5% CO2.[8]

-

2D Assay: Cells were seeded in 96-well plates and allowed to adhere overnight. Adagrasib was serially diluted and added to the wells. After a 3-day incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[8]

-

3D Spheroid Assay: Cells were seeded in 96-well ultra-low attachment (ULA) plates to promote spheroid formation. Adagrasib was added, and the plates were incubated for 12 days. Spheroid viability was measured using the CellTiter-Glo 3D Cell Viability Assay.[8]

-

Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of adagrasib in mouse models of KRAS G12C-mutant cancers.

Protocol:

-

Animal Models: Female nu/nu mice (6-7 weeks old) or female CD-1 mice (7-9 weeks old) were used for the studies.[1][10]

-

Cell Line Implantation:

-

Intracranial Brain Metastasis Models: Human non-small cell lung cancer (NSCLC) cell lines (H23, LU65, LU99) engineered to express luciferase (Luc) were stereotactically implanted into the brains of the mice.[1][2][4][10] A syngeneic murine colorectal cancer cell line (CT26G12C) was also used.[11]

-

Subcutaneous Model: MIA PaCa-2 human pancreatic cancer cells were implanted subcutaneously into the flank of the mice.[8]

-

-

Treatment: Once tumors were established (as determined by bioluminescence imaging for intracranial models or caliper measurements for subcutaneous models), mice were randomized into vehicle control and adagrasib treatment groups. Adagrasib was formulated in 10% SBE-b-CD in 50 mmol/L citrate buffer (pH 5.0) and administered orally (PO) at specified doses and schedules (e.g., 100 mg/kg twice daily).[1][10][11]

-

Efficacy Endpoints:

-

Tumor Growth: Tumor volume was monitored regularly using bioluminescence imaging or caliper measurements.

-

Survival: The time to a predetermined endpoint (e.g., tumor size limit, neurological symptoms, or death) was recorded, and survival curves were generated using the Kaplan-Meier method.[10]

-

-

Tolerability: Animal body weight was monitored as a measure of treatment-related toxicity.[1]

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic properties of adagrasib in various animal species.

Protocol:

-

Animal Models: Studies were conducted in mice, rats, and dogs.[12]

-

Dosing: Adagrasib was administered as a single intravenous (IV) or oral (PO) dose.[12]

-

Sample Collection: Blood samples were collected at various time points post-dosing. For brain penetration studies, brain tissue and cerebrospinal fluid (CSF) were also collected.[1][10]

-

Bioanalysis: Drug concentrations in plasma, brain homogenate, and CSF were determined using liquid chromatography-tandem mass spectrometry (LC/MS-MS).[10]

-

Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution, half-life, and oral bioavailability (F) were calculated using non-compartmental analysis.[12]

Experimental Workflow and Logic Diagrams

The following diagrams provide a visual representation of the experimental workflows and logical relationships in the preclinical evaluation of adagrasib.

In Vitro and In Vivo Efficacy Testing Workflow

Caption: Workflow for preclinical efficacy testing of adagrasib.

Pharmacokinetic and Brain Penetration Study Design

Caption: Design of preclinical pharmacokinetic and brain penetration studies.

This in-depth technical guide provides a solid foundation for understanding the early preclinical data of adagrasib. The presented data highlights its potent and selective activity against KRAS G12C, favorable pharmacokinetic properties, and significant antitumor efficacy in various preclinical models, including those with brain metastases. This information is crucial for the continued research and development of targeted therapies for KRAS G12C-mutant cancers.

References

- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. EXTH-45. DEVELOPMENT OF COMBINATION THERAPIES OF KRASG12C INHIBITOR ADAGRASIB IN PRECLINICAL MODELS OF BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In Vitro Activity of KRAS G12C Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific KRAS G12C inhibitor designated as "40" did not yield any specific results. Therefore, this technical guide will focus on the well-characterized, FDA-approved KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849) , as representative examples to provide an in-depth overview of their in vitro activity for researchers, scientists, and drug development professionals.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a crucial GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.

Sotorasib and Adagrasib are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the protein in its inactive, GDP-bound conformation, thereby inhibiting downstream oncogenic signaling.

Quantitative In Vitro Activity

The in vitro potency of Sotorasib and Adagrasib has been extensively evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of these inhibitors.

Table 1: In Vitro Cell Viability (IC50) of Sotorasib (AMG510) in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Assay Format | IC50 (µM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 2D | 0.004 - 0.0818 |

| MIA PaCa-2 | Pancreatic Cancer | 2D | 0.009 |

| NCI-H23 | Non-Small Cell Lung Cancer | 2D | 0.6904 |

| Various KRAS G12C lines | Various | 2D | 0.004 - 0.032[1][2] |

| SW1573 | Non-Small Cell Lung Cancer | 2D | >7.5[2] |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vitro Cell Viability (IC50) of Adagrasib (MRTX849) in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Assay Format | IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | 2D | 5[3] |

| NCI-H358 | Non-Small Cell Lung Cancer | 2D | 14[3] |

| Various KRAS G12C lines | Various | 2D | 10 - 973[4] |

| Various KRAS G12C lines | Various | 3D (Spheroid) | 0.2 - 1042[4] |

Note: Adagrasib has shown improved potency in 3D cell culture models compared to traditional 2D monolayer cultures.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. Below are representative protocols for key experiments used in the characterization of KRAS G12C inhibitors.

Cell Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells in 3D cell culture by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

KRAS G12C mutant cell lines

-

Culture medium

-

Opaque-walled multiwell plates (96-well or 384-well)

-

KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)

-

CellTiter-Glo® 3D Reagent (Promega)

-

Plate shaker

-

Luminometer

Protocol:

-

Spheroid Formation: Seed cells in opaque-walled multiwell plates at a density suitable for spheroid formation and incubate according to the specific cell line requirements.

-

Compound Treatment: Treat the spheroids with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.

-

Assay Procedure: a. Equilibrate the plate containing the spheroids to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well. c. Place the plate on a plate shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.[6][7]

-

Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Biochemical TR-FRET Assay for KRAS G12C/GTP Binding

This competitive assay measures the ability of a compound to interfere with the binding of GTP to KRAS G12C.

Materials:

-

His-tagged human KRAS G12C protein

-

GTP-Red reagent (or other fluorescently labeled GTP analog)

-

Anti-6His antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Assay buffer

-

Low-volume white microplates (96-well or 384-well)

-

TR-FRET-capable plate reader

Protocol:

-

Dispense Compounds: Dispense the test compounds at various concentrations into the assay plate.

-

Add KRAS G12C Protein: Add the His-tagged KRAS G12C protein to each well.

-

Add HTRF Reagents: Add a pre-mixed solution of the anti-6His-Europium cryptate antibody and the GTP-Red reagent.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) with gentle agitation.

-

Read Signal: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[1][8]

-

Data Analysis: A decrease in the FRET signal indicates that the test compound is competing with the GTP-Red reagent for binding to KRAS G12C. Calculate IC50 values from the dose-response curves.

Western Blot Analysis of Downstream Signaling

Western blotting is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK, to confirm the inhibitory effect of the compound on the pathway.

Materials:

-

KRAS G12C mutant cell lines

-

KRAS G12C inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-KRAS, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor for the desired time. Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and loading controls.

Visualizations

KRAS Signaling Pathway

Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Experimental Workflow for In Vitro Characterization

Caption: General experimental workflow for the in vitro characterization of a KRAS G12C inhibitor.

References

- 1. revvity.com [revvity.com]

- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 3. Cell Viability Protocol using CellTiter-Glo 3D [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Binding Affinity of Covalent Inhibitors to KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of covalent inhibitors targeting the KRAS G12C mutation, a critical driver in various cancers. Due to the absence of a publicly documented specific "inhibitor 40," this document will focus on the well-characterized and clinically significant KRAS G12C inhibitor, Sotorasib (AMG 510) , as a representative example to illustrate the principles of binding affinity determination and the underlying biological pathways.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[3]

The presence of a cysteine residue in the G12C mutant provides a unique opportunity for targeted therapy. Covalent inhibitors, such as Sotorasib, are designed to form an irreversible covalent bond with the thiol group of this mutant cysteine.[4] This locks the KRAS G12C protein in an inactive, GDP-bound conformation, thereby inhibiting its oncogenic signaling.[5]

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development, indicating the strength of the interaction. Several metrics are used to quantify this, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The table below summarizes key quantitative binding affinity data for Sotorasib (AMG 510) in relation to KRAS G12C.

| Parameter | Value | Method | Target State | Reference |

| IC50 | 8.88 nM | TR-FRET Assay | KRAS G12C | [6][7] |

| Kd | 36.0 ± 0.7 µM | Stopped-flow Spectroscopy (for ARS-853, a related inhibitor) | KRAS G12C | [8] |

| kinact/KI | 9.9 mM–1 s–1 | LC-MS | KRAS G12C | [9] |

| Biochemical KD | 220 nM | Biochemical Competition Assay | KRAS G12C | [10] |

Note: The reported values can vary depending on the specific experimental conditions and assay format.

Experimental Protocols

Accurate determination of binding affinity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments used to characterize KRAS G12C inhibitors.

Biochemical Competition Binding Assay

This assay quantitatively measures the binding affinity of a test compound by assessing its ability to compete with a known ligand for binding to the target protein.

Principle: A DNA-tagged KRAS G12C protein is incubated with a capture ligand immobilized on magnetic beads. The test inhibitor is added in increasing concentrations, and its ability to displace the capture ligand is quantified by measuring the amount of DNA-tagged protein remaining bound to the beads using qPCR.[7]

Protocol:

-

Protein Preparation: Recombinant KRAS G12C protein fused to a DNA tag is expressed and purified.

-

Bead Preparation: Magnetic beads are coated with a capture ligand that binds to the switch II pocket of KRAS.

-

Competition Reaction: The DNA-tagged KRAS G12C protein is incubated with the ligand-coated beads in the presence of varying concentrations of the test inhibitor (e.g., Sotorasib).

-

Washing: The beads are washed to remove unbound protein and inhibitor.

-

Quantification: The amount of DNA-tagged protein bound to the beads is quantified using quantitative polymerase chain reaction (qPCR).

-

Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The dissociation constant (Kd) can then be calculated from the IC50 value.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data on the association (kon) and dissociation (koff) rates of an inhibitor binding to its target, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[11][12]

Principle: One of the binding partners (the ligand, e.g., KRAS G12C) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[13]

Protocol:

-

Ligand Immobilization: Purified KRAS G12C protein is immobilized onto a sensor chip surface.

-

Analyte Injection: A series of concentrations of the inhibitor are injected over the sensor surface at a constant flow rate.

-

Association Phase: The binding of the inhibitor to the immobilized KRAS G12C is monitored as an increase in the SPR signal.

-

Dissociation Phase: Buffer is flowed over the chip to monitor the dissociation of the inhibitor from the protein, observed as a decrease in the SPR signal.

-

Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).[11]

References

- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. annualreviews.org [annualreviews.org]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Selectivity Profile of Covalent KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of two prominent clinical KRAS G12C inhibitors, adagrasib (MRTX849) and sotorasib (AMG 510). As the user's initial query for "KRAS G12C inhibitor 40" did not correspond to a publicly documented specific agent, this guide focuses on these well-characterized therapeutics to illustrate the principles and methodologies of selectivity profiling for this important class of anti-cancer agents.

Executive Summary

Covalent KRAS G12C inhibitors have revolutionized the treatment landscape for a subset of non-small cell lung cancer and other solid tumors. Their efficacy is intrinsically linked to their ability to specifically target the mutant KRAS protein while minimizing off-target effects. This guide summarizes the selectivity of adagrasib and sotorasib, details the experimental protocols used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Selectivity Profiles

The following tables summarize the quantitative data on the selectivity of adagrasib and sotorasib.

Table 1: Biochemical and Cellular Potency of Adagrasib (MRTX849) and Sotorasib (AMG 510) against KRAS G12C.

| Inhibitor | Assay Type | Parameter | Value | Cell Line | Reference |

| Adagrasib (MRTX849) | Cellular Mechanistic (pERK) | IC50 | 5 nM | - | [1] |

| Adagrasib (MRTX849) | Cell Viability (2D) | IC50 | 10 - 973 nM | Various KRAS G12C mutant lines | [2] |

| Adagrasib (MRTX849) | Cell Viability (3D) | IC50 | 0.2 - 1042 nM | Various KRAS G12C mutant lines | [2] |

| Sotorasib (AMG 510) | Cell Viability | IC50 | 0.006 µM | NCI-H358 | [3] |

| Sotorasib (AMG 510) | Cell Viability | IC50 | 0.009 µM | MIA PaCa-2 | [3] |

| Sotorasib (AMG 510) | Cell Viability | IC50 | >7.5 µM | Non-KRAS G12C lines | [3] |

Table 2: Off-Target Profile of Adagrasib (MRTX849) and Sotorasib (AMG 510).

| Inhibitor | Off-Target Identification Method | Key Off-Targets Identified | Comments | Reference |

| Adagrasib (MRTX849) | LC-MS-based Proteomics | Lysine-tRNA ligase (KARS) | Highly selective, with only one identified off-target. | [4] |

| Adagrasib (MRTX849) | Receptor and Ion Channel Panel | Not specified | Profiled against a panel of 44 receptors and ion channels. | [5] |

| Sotorasib (AMG 510) | Cysteine Proteome Analysis | None | Only the G12C-containing peptide of KRAS was found to be covalently modified. | [2] |

| Sotorasib (AMG 510) | Global Profiling of Modified Proteins | >300 sites, including KEAP1 and ALDOA | A more recent study identified numerous potential off-targets. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of KRAS G12C inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of KRAS G12C inhibitor selectivity.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from Promega Corporation's technical bulletin.[6]

Objective: To determine the number of viable cells in culture based on the quantification of ATP.

Materials:

-

CellTiter-Glo® Reagent

-

Opaque-walled multiwell plates (96- or 384-well)

-

Multichannel pipette or automated pipetting station

-

Plate shaker

-

Luminometer

Procedure:

-

Prepare opaque-walled multiwell plates with cells in culture medium (100 µl for 96-well plates or 25 µl for 384-well plates).

-

Prepare control wells containing medium without cells for background luminescence measurement.

-

Add the test compound at various concentrations to the experimental wells and incubate for the desired period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Western Blotting for Phospho-ERK (p-ERK)

This protocol is a synthesized method based on several sources.[7][8][9][10][11]

Objective: To measure the phosphorylation status of ERK1/2 as a readout of KRAS pathway inhibition.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera or film)

Procedure:

-

Seed cells in multiwell plates and allow them to adhere.

-

Treat cells with the KRAS G12C inhibitor or vehicle for the specified time.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

Quantify band intensities to determine the ratio of p-ERK to total ERK.

LC/MS-Based Proteomic Profiling for Covalent Inhibitors

This protocol outlines a general workflow for identifying off-targets of covalent inhibitors using mass spectrometry.[12][13][14][15][16][17][18]

Objective: To identify all cysteine-containing peptides in the proteome that are covalently modified by the inhibitor.

Materials:

-

Cell culture reagents

-

Lysis buffer with DTT and iodoacetamide

-

Urea

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Treat cells with the covalent inhibitor or vehicle control.

-

Harvest and lyse the cells.

-

Denature the proteins (e.g., with 8M urea) and reduce disulfide bonds with DTT.

-

Alkylate free cysteines with iodoacetamide.

-

Dilute the sample to reduce the urea concentration (<1M).

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against a protein database, specifying the mass shift corresponding to the covalent modification on cysteine residues.

-

Quantify the relative abundance of modified versus unmodified peptides between the treated and control samples to identify off-targets.

SOS1-Mediated Nucleotide Exchange Assay

This protocol is based on commercially available kits and literature.[12][19][20][21][22][23][24]

Objective: To measure the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing SOS1-mediated nucleotide exchange.

Materials:

-

Recombinant GDP-loaded KRAS G12C protein

-

Recombinant SOS1 protein (catalytic domain)

-

GTP

-

Fluorescently labeled GDP or GTP analog (for detection)

-

Assay buffer

-

Microplate reader capable of fluorescence or TR-FRET detection

Procedure:

-

Incubate the GDP-loaded KRAS G12C protein with the test inhibitor at various concentrations.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a molar excess of GTP.

-

Monitor the change in fluorescence over time, which corresponds to the displacement of the fluorescent GDP analog or the binding of a fluorescent GTP analog.

-

Calculate the rate of nucleotide exchange for each inhibitor concentration.

-

Determine the IC50 of the inhibitor for the inhibition of SOS1-mediated nucleotide exchange.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes a method to assess the binding of an inhibitor to KRAS G12C by measuring changes in protein thermal stability.[21][25][26][27][28]

Objective: To determine if an inhibitor binds to and stabilizes the KRAS G12C protein.

Materials:

-

Purified KRAS G12C protein

-

SYPRO Orange dye

-

Assay buffer

-

Real-time PCR instrument

-

qPCR plates

Procedure:

-

Prepare a master mix of the KRAS G12C protein and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of a qPCR plate.

-

Add the test compounds at various concentrations to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve program, gradually increasing the temperature from a low starting point (e.g., 25°C) to a high temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

-

Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the vehicle control. A positive ΔTm indicates stabilization upon binding.

Conclusion

The selectivity profile of KRAS G12C inhibitors is a critical determinant of their therapeutic index. Adagrasib and sotorasib, while both targeting the same mutant protein, exhibit distinct selectivity profiles as determined by a suite of biochemical and cellular assays. The methodologies detailed in this guide provide a framework for the comprehensive evaluation of current and future KRAS G12C inhibitors, facilitating the development of more potent and safer targeted therapies. The provided diagrams offer a visual aid to understanding the complex signaling network and the drug discovery process.

References

- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.4. Western Blotting and Detection [bio-protocol.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 13. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]

- 15. sciex.com [sciex.com]

- 16. amgen.com [amgen.com]

- 17. targetedonc.com [targetedonc.com]

- 18. onclive.com [onclive.com]

- 19. device.report [device.report]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. portlandpress.com [portlandpress.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eubopen.org [eubopen.org]

- 26. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

- 27. Thermal shift assay by Differential Scanning Fluorimetry (DSF) [bio-protocol.org]

- 28. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Oncogenic KRAS G12C: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the foundational research of KRAS G12C signaling pathways. The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, locking KRAS in a constitutively active state and driving oncogenesis in a significant fraction of non-small cell lung cancers, colorectal cancers, and other solid tumors.[1][2] This guide details the intricate network of upstream regulators, downstream effector pathways, and feedback mechanisms that govern KRAS G12C-driven cellular processes. It provides structured quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of the signaling architecture to facilitate a deeper understanding and accelerate the development of novel therapeutic strategies.

The KRAS G12C Signaling Network: Upstream Regulation and Downstream Effectors

The KRAS G12C oncoprotein does not operate in isolation. Its activity is initiated by upstream signals and propagated through a complex network of downstream effector pathways that regulate critical cellular functions, including proliferation, survival, and differentiation.

Upstream Regulation: Activating the Switch

The activation of KRAS G12C is a tightly regulated process involving Receptor Tyrosine Kinases (RTKs), the phosphatase SHP2, and the Guanine Nucleotide Exchange Factor (GEF) SOS1.[1][3] Upon ligand binding, RTKs such as the Epidermal Growth Factor Receptor (EGFR) dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with SOS1, is recruited to the plasma membrane. The protein tyrosine phosphatase SHP2 is also implicated in this process, acting as a critical intermediary that promotes SOS1-mediated nucleotide exchange on RAS proteins.[4][5][6] SOS1 then facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signaling-competent state.

Downstream Effector Pathways: Propagating the Oncogenic Signal

Once activated, KRAS G12C-GTP engages a multitude of downstream effector proteins, the most well-characterized of which belong to the RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and RAL-GEF signaling pathways.[1][3][7]

-

RAF-MEK-ERK (MAPK) Pathway: This is a canonical signaling cascade initiated by the binding of active KRAS to RAF kinases (ARAF, BRAF, CRAF). This interaction leads to the dimerization and activation of RAF, which in turn phosphorylates and activates MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.[8]

-

PI3K-AKT-mTOR Pathway: Active KRAS can also directly bind to and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K).[9][10][11] Activated PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1. This leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a wide range of substrates, including mTOR, to promote cell growth, survival, and metabolism.

-

RAL-GEF Pathway: KRAS G12C can also activate the Ral guanine nucleotide exchange factors (RAL-GEFs), which in turn activate the small GTPases RalA and RalB.[3][7] The RAL-GEF-RAL pathway has been implicated in the regulation of the tumor microenvironment and is crucial for KRAS-driven tumor growth.[7]

Feedback Mechanisms and Therapeutic Resistance

The KRAS G12C signaling network is characterized by complex feedback loops that can contribute to therapeutic resistance. Inhibition of downstream effectors like MEK can lead to the reactivation of upstream signaling through the release of negative feedback loops, often involving RTK activation.[12] Furthermore, resistance to direct KRAS G12C inhibitors can emerge through various mechanisms, including secondary KRAS mutations, amplification of the KRAS G12C allele, and activation of bypass signaling pathways.[9][13]

Quantitative Data on KRAS G12C Signaling

The following tables summarize key quantitative data related to KRAS G12C signaling and its inhibition, providing a basis for comparative analysis.

Table 1: IC50 Values of KRAS G12C Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Sotorasib (AMG-510) IC50 (µM) | Adagrasib (MRTX849) IC50 (nM) |

| NCI-H358 | NSCLC | ~0.006 | 10 - 973 (2D), 0.2 - 1042 (3D) |

| MIA PaCa-2 | Pancreatic | ~0.009 | 10 - 973 (2D), 0.2 - 1042 (3D) |

| NCI-H23 | NSCLC | 0.6904 | - |

| SW1573 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D) |

| H2122 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D) |

| H1373 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D) |

| H2030 | NSCLC | - | 10 - 973 (2D), 0.2 - 1042 (3D) |

| KYSE-410 | Esophageal | - | 10 - 973 (2D), 0.2 - 1042 (3D) |

Data compiled from multiple sources.[2][14][15][16][17][18][19][20] Note that experimental conditions (e.g., 2D vs. 3D culture, assay duration) can influence IC50 values.

Table 2: Biochemical Parameters of KRAS G12C

| Parameter | Value | Reference |

| GTP Hydrolysis Rate | ||

| Intrinsic k_hyd (GTP) | Slower than wild-type | [11][21] |

| Intrinsic k_hyd (dGTP) | >2-fold higher than for GTP | [21] |

| Protein-Protein Binding Affinities (KD) | ||

| KRAS (WT) - RAF1(RBD) | ~356 nM | [22] |

| KRAS (WT) - RAF1(RBDCRD) | ~152 nM | [22] |

| KRAS (WT) - Compound 1 (allosteric inhibitor) | ~0.3 µM | [23] |

| KRAS G12D - Compound 1 (allosteric inhibitor) | ~0.4 - 0.7 µM | [23] |

| KRAS G12C - Compound 1 (allosteric inhibitor) | ~0.4 - 0.7 µM | [23] |

| KRAS Q61H - Compound 1 (allosteric inhibitor) | ~0.4 - 0.7 µM | [23] |

This table provides a selection of available quantitative data. Comprehensive binding affinity data for KRAS G12C with all its effectors is an area of ongoing research.

Experimental Protocols for Studying KRAS G12C Signaling

This section provides detailed methodologies for key experiments used to investigate KRAS G12C signaling pathways.

RAS Activation Assay (RAF-RBD Pulldown)

This assay is used to specifically pull down the active, GTP-bound form of RAS from cell lysates.

Materials:

-

Active RAS Pull-Down and Detection Kit (e.g., from Thermo Fisher Scientific, Millipore, or Cell Signaling Technology)

-

Cell lysis buffer (e.g., Mg2+ Lysis/Wash Buffer)

-

Protease and phosphatase inhibitor cocktails

-

Glutathione S-transferase (GST)-fused RAS binding domain (RBD) of RAF1 bound to agarose beads

-

Wash Buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol)

-

SDS-PAGE sample buffer

-

Anti-RAS antibody (pan-RAS or isoform-specific)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency and apply experimental treatments.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Pulldown of Active RAS:

-

Incubate an equal amount of protein lysate (typically 500 µg) with GST-RAF1-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation (e.g., 6,000 x g for 30 seconds).

-

Wash the beads three times with ice-cold wash buffer.

-

-

Immunoblotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against RAS.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Immunoblotting for Phosphorylated ERK and AKT

This protocol is used to detect the activation state of the MAPK and PI3K-AKT pathways by measuring the levels of phosphorylated ERK and AKT.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-AKT (Ser473), anti-total AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation:

-

Prepare cell lysates as described in the RAS Activation Assay protocol.

-

Determine protein concentration using the BCA assay.

-

Normalize all samples to the same protein concentration.

-

Add SDS-PAGE sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total ERK) to confirm equal loading.

-

In Vitro Kinase Assay for MEK and AKT

These assays measure the enzymatic activity of MEK and AKT by quantifying the phosphorylation of a specific substrate.

Materials for MEK Kinase Assay:

-

MEK Activity Assay Kit (e.g., from Sigma-Aldrich)

-

Immunoprecipitated active MEK or recombinant active MEK

-

ERK2 substrate

-

ATP

-

Kinase buffer

-

Anti-phospho-ERK1/2 antibody

Materials for AKT Kinase Assay:

-

AKT Kinase Assay Kit (e.g., from Cell Signaling Technology or Promega)

-

Immunoprecipitated active AKT or recombinant active AKT

-

GSK-3 fusion protein substrate

-

ATP

-

Kinase buffer

-

Anti-phospho-GSK-3α/β (Ser21/9) antibody

General Procedure:

-

Kinase Reaction:

-

Set up the kinase reaction in a microcentrifuge tube or 96-well plate.

-

Combine the kinase (immunoprecipitated or recombinant), the specific substrate, and ATP in kinase buffer.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

-

Detection of Phosphorylation:

-

Analyze the reaction products by immunoblotting using an antibody that specifically recognizes the phosphorylated substrate.

-

The signal intensity is proportional to the kinase activity.

-

Co-Immunoprecipitation of KRAS G12C with Effector Proteins

This technique is used to identify and validate protein-protein interactions between KRAS G12C and its downstream effectors.

Materials:

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

-

Primary antibody against KRAS or the effector protein

-

Protein A/G agarose or magnetic beads

-

Wash buffer (similar to lysis buffer but with a lower detergent concentration)

-

SDS-PAGE sample buffer

-

Antibodies for immunoblotting (anti-KRAS and anti-effector protein)

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-KRAS) for several hours to overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for an additional 1-2 hours.

-

-

Washing and Elution:

-

Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Immunoblotting:

-

Analyze the eluted proteins by immunoblotting using antibodies against both the bait protein (e.g., KRAS) and the expected interacting partner (e.g., RAF1). The presence of the effector protein in the KRAS immunoprecipitate indicates an interaction.

-

This guide provides a foundational understanding of KRAS G12C signaling, supported by quantitative data and detailed experimental protocols. As research in this field continues to evolve, these core principles and methodologies will remain essential for the development of more effective therapies targeting this critical oncogene.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. RAL GTPases: Biology and Potential as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. [PDF] KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition | Semantic Scholar [semanticscholar.org]

- 12. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of KRAS G12C Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a significant driver of numerous cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is one of the most prevalent KRAS mutations, making it a prime target for therapeutic intervention. KRAS G12C inhibitors have emerged as a promising class of targeted therapies that covalently bind to the mutant cysteine, locking the protein in its inactive, GDP-bound state. This action effectively blocks downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell growth and proliferation.[1][2]

These application notes provide a comprehensive overview of the in vitro assays essential for the preclinical evaluation of KRAS G12C inhibitors, using a hypothetical "Inhibitor 40" as a representative compound. The protocols detailed below are designed to assess the biochemical potency, cellular activity, and mechanism of action of such inhibitors.

Key In Vitro Assays for KRAS G12C Inhibitor Evaluation

A robust in vitro characterization of a KRAS G12C inhibitor involves a multi-faceted approach, encompassing both biochemical and cell-based assays.

Biochemical Assays: These assays are crucial for determining the direct interaction of the inhibitor with the target protein.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the inhibitor's ability to disrupt the interaction between KRAS G12C and its effector proteins, such as the Ras-binding domain (RBD) of cRAF, or to inhibit the nucleotide exchange from GDP to GTP.[3][4][5]

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay quantifies the binding of KRAS G12C to its binding partners and can be used to screen for inhibitors that disrupt this interaction.[1][6]

Cell-Based Assays: These assays provide insights into the inhibitor's activity in a more physiologically relevant context.

-

Cell Proliferation/Viability Assays: These assays, often performed using reagents like CellTiter-Glo or CyQUANT, measure the inhibitor's effect on the growth of KRAS G12C mutant cancer cell lines.[2][7]

-

Phospho-ERK (p-ERK) Assay: This assay quantifies the phosphorylation of ERK, a key downstream effector in the MAPK pathway. A reduction in p-ERK levels indicates successful inhibition of KRAS G12C signaling.[8][9][10]

-

3D Spheroid/Organoid Assays: These models more closely mimic the in vivo tumor microenvironment and can provide a more accurate prediction of an inhibitor's efficacy compared to traditional 2D cell culture.[8][11]

Data Presentation

The following tables summarize hypothetical quantitative data for "Inhibitor 40" based on typical results for potent and selective KRAS G12C inhibitors.

Table 1: Biochemical Activity of Inhibitor 40

| Assay Type | Target | IC50 (nM) |

| TR-FRET Nucleotide Exchange | KRAS G12C | 5.2 |

| AlphaLISA KRAS G12C/SOS1 Binding | KRAS G12C | 8.9 |

| TR-FRET Nucleotide Exchange | KRAS (Wild Type) | >10,000 |

Table 2: Cellular Activity of Inhibitor 40

| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |

| MIA PaCa-2 | G12C | Cell Proliferation (72h) | 15.8 |

| NCI-H358 | G12C | Cell Proliferation (72h) | 22.5 |

| A549 | G12S | Cell Proliferation (72h) | >10,000 |

| MIA PaCa-2 | G12C | p-ERK Inhibition (24h) | 7.1 |

| NCI-H358 | G12C | p-ERK Inhibition (24h) | 10.3 |

| MIA PaCa-2 | G12C | 3D Spheroid Viability (96h) | 12.4 |

Experimental Protocols

Biochemical Assays

1. TR-FRET Nucleotide Exchange Assay

This protocol is adapted from established methods for measuring KRAS nucleotide exchange.[3][4]

-

Principle: This assay measures the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, a process facilitated by the guanine nucleotide exchange factor SOS1. An inhibitor that locks KRAS in the GDP-bound state will prevent this exchange, leading to a decrease in the TR-FRET signal.

-

Materials:

-

Recombinant human KRAS G12C protein (GDP-loaded)

-

Recombinant human SOS1 protein (catalytic domain)

-

Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)

-

Terbium-labeled anti-His-tag antibody (for His-tagged KRAS)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP, 0.01% BSA)

-

384-well low-volume microplates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare a serial dilution of "Inhibitor 40" in assay buffer.

-

In a 384-well plate, add KRAS G12C protein and the inhibitor solution. Incubate for 30 minutes at room temperature.

-

Add a mixture of SOS1 and BODIPY-FL-GTP to initiate the nucleotide exchange reaction.

-

Incubate for 60 minutes at room temperature.

-

Add the Terbium-labeled anti-His-tag antibody.

-

Incubate for 30 minutes at room temperature.

-

Read the plate on a TR-FRET plate reader with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (BODIPY).

-

Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based Assays

1. Cell Proliferation Assay (CyQUANT)

This protocol is based on established methods for assessing cell viability.[2]

-

Principle: The CyQUANT assay measures the cellular DNA content as an indicator of cell number. A decrease in fluorescence intensity corresponds to reduced cell proliferation.

-

Materials:

-

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)

-

Complete cell culture medium

-

"Inhibitor 40"

-

CyQUANT Direct Cell Proliferation Assay kit

-

96-well clear-bottom black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of "Inhibitor 40" in complete medium.

-

Remove the existing medium from the cells and add the medium containing the inhibitor.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the CyQUANT reagent to each well according to the manufacturer's instructions.

-